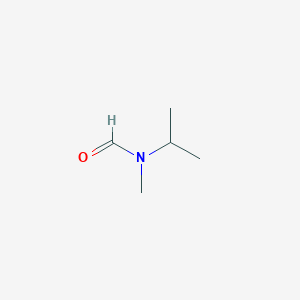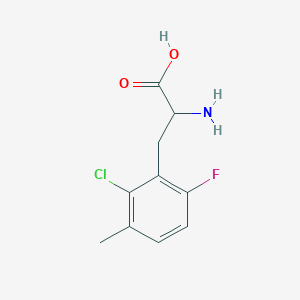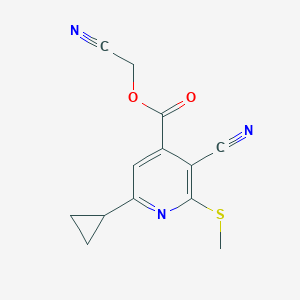![molecular formula C18H18ClN7O B2650761 (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone CAS No. 920369-04-6](/img/structure/B2650761.png)
(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine . These compounds are known to have beneficial properties as antimetabolites in purine biochemical reactions . They have attracted wide pharmaceutical interest because of their antitrypanosomal activity .
Synthesis Analysis
The synthesis of similar compounds involves the reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine . The synthesis process was confirmed by the disappearance of the CN group which existed about 2230 cm −1 in reactant VI and again the appearance of NH2 and NH bands around 3300–3200 cm −1 that do not exist in VI .Molecular Structure Analysis
The molecular structure of similar compounds was confirmed through molecular docking simulation. The designed compounds fit well into the CDK2 active site through essential hydrogen bonding with Leu83 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds were confirmed by the disappearance of the CN group in the reactant and the appearance of NH2 and NH bands .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds were confirmed by IR and NMR spectroscopy .Applications De Recherche Scientifique
Synthesis and Anticancer Activities
Research has explored the synthesis of derivatives related to this compound, focusing on their potential anticancer and antituberculosis activities. For instance, a series of new derivatives, including (4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(cyclopropyl)methanone derivates, were synthesized using a reductive amination method. These compounds exhibited significant in vitro anticancer activity against human breast cancer cell lines and substantial antituberculosis activity, highlighting their potential as therapeutic agents (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Another aspect of research on this compound and its derivatives includes investigating their antimicrobial properties. Studies have synthesized and tested various derivatives for antimicrobial activity, showing promising results against a range of bacteria and fungi. This suggests potential applications of these compounds in treating infectious diseases and contributing to the development of new antimicrobial agents (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Synthesis and Characterization
The chemical synthesis and characterization of these compounds are crucial in understanding their properties and potential applications. Research efforts have focused on developing efficient synthesis methods and characterizing the compounds using various analytical techniques. This foundational work is essential for advancing the applications of these compounds in scientific research and potential therapeutic uses (El-Agrody, Abd El-Latif, El-Hady, Fakery, & Bedair, 2001).
Mécanisme D'action
Orientations Futures
The future directions for this compound could involve further investigations into its potential as a cancer treatment, given the promising results of similar compounds . Further studies could also explore its potential in treating other diseases, given the wide range of biological activities exhibited by similar compounds .
Propriétés
IUPAC Name |
[4-[3-(4-chlorophenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]-cyclopropylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClN7O/c19-13-3-5-14(6-4-13)26-17-15(22-23-26)16(20-11-21-17)24-7-9-25(10-8-24)18(27)12-1-2-12/h3-6,11-12H,1-2,7-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACGTVYNGAAYKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)N2CCN(CC2)C3=NC=NC4=C3N=NN4C5=CC=C(C=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClN7O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-bromoacetyl)cyclopropyl]-2,2,2-trifluoroacetamide](/img/structure/B2650678.png)
![methyl 3-(3-methoxyphenyl)-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-8-carboxylate](/img/structure/B2650679.png)
![5-nitro-N-[4-[2-[(5-nitrofuran-2-carbonyl)amino]-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B2650680.png)
![N-(5,7-dimethylthiazolo[4,5-b]pyridin-2-yl)-3,5-dimethoxybenzamide](/img/structure/B2650681.png)

![Methyl 2-aminobicyclo[2.2.1]heptane-1-carboxylate;hydrochloride](/img/structure/B2650687.png)
![2-(3,4-dimethylphenyl)-4-(3-fluorobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2650688.png)

![N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propane-1-sulfonamide](/img/structure/B2650690.png)
![1-{3-[(2-Methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-(phenylsulfanyl)propan-1-one](/img/structure/B2650693.png)
![(S)-2-[4-(Trifluoromethyl)phenyl]-1-propanol](/img/structure/B2650695.png)
![2-amino-1-benzyl-N-(3-ethoxypropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2650699.png)
![N-((6-cyclopropylpyridin-3-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2650700.png)
